molecular formula C10H18O2 B14700037 4-Nonenoic acid, methyl ester CAS No. 20731-19-5

4-Nonenoic acid, methyl ester

Cat. No.: B14700037
CAS No.: 20731-19-5
M. Wt: 170.25 g/mol
InChI Key: KPBDKJYRYZNWGX-UHFFFAOYSA-N
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Description

4-Nonenoic acid, methyl ester is an organic compound with the molecular formula C10H18O2. It is a methyl ester derivative of 4-nonenoic acid, characterized by a double bond in the fourth position of the nonenoic acid chain. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonenoic acid, methyl ester can be synthesized through the esterification of 4-nonenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the ester through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

4-Nonenoic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4-nonenoic acid, methyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions.

Comparison with Similar Compounds

    Nonanoic acid, methyl ester: Similar in structure but lacks the double bond present in 4-nonenoic acid, methyl ester.

    8-Nonenoic acid, methyl ester: Another isomer with the double bond in a different position.

    Pelargonic acid methyl ester: A saturated ester with similar applications but different reactivity due to the absence of a double bond.

Uniqueness: this compound is unique due to the presence of the double bond in the fourth position, which imparts distinct chemical reactivity and properties compared to its saturated and differently substituted counterparts.

Properties

CAS No.

20731-19-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl non-4-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h6-7H,3-5,8-9H2,1-2H3

InChI Key

KPBDKJYRYZNWGX-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCC(=O)OC

Origin of Product

United States

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